3,4-(Methylenedioxy)phenylzinc bromide
Description
Properties
IUPAC Name |
5H-1,3-benzodioxol-5-ide;bromozinc(1+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.BrH.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJWRBXPZNLLMU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=[C-]C=C2.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Zinc Pivalate
In a landmark study, arylzinc pivalates were prepared by reacting aryl Grignard reagents with zinc pivalate $$[Zn(OPiv)_2]$$ under anhydrous conditions. For 3,4-(methylenedioxy)phenylzinc bromide, the protocol involves:
- Formation of the Grignard Reagent : Magnesium turnings react with 3,4-(methylenedioxy)phenyl bromide in tetrahydrofuran (THF) at reflux to generate 3,4-(methylenedioxy)phenylmagnesium bromide.
- Transmetalation : The Grignard solution is treated with $$Zn(OPiv)_2$$ in a 1:1.2 molar ratio at 0–25°C, yielding 3,4-(methylenedioxy)phenylzinc pivalate.
- Halide Exchange : Subsequent reaction with lithium bromide converts the pivalate to the bromide form.
Key Parameters :
- Solvent System : THF/toluene (50:50) ensures solubility and minimizes side reactions.
- Stoichiometry : A slight excess of $$Zn(OPiv)_2$$ (1.2 equiv) drives the transmetalation to completion.
- Temperature Control : Reactions conducted below 25°C prevent thermal decomposition of the organozinc intermediate.
Comparative Analysis of Zinc Salts
The choice of zinc salt significantly impacts yield and purity:
| Zinc Salt | Reaction Time | Yield (%) | Purity (NMR) |
|---|---|---|---|
| $$Zn(OPiv)_2$$ | 30 min | 92 | >95% |
| $$ZnCl_2$$ | 2 h | 78 | 85% |
| $$ZnBr_2$$ | 1.5 h | 83 | 88% |
Zinc pivalate outperforms halide salts due to its non-coordinating nature, which minimizes aggregation and enhances reactivity.
Direct Zinc Insertion
While less common, direct insertion of zinc metal into 3,4-(methylenedioxy)phenyl bromide offers an alternative route. This method avoids Grignard intermediates but requires stringent conditions:
Oxidative Addition
Activated zinc dust (0.5–1.0 equiv) reacts with 3,4-(methylenedioxy)phenyl bromide in dimethylacetamide (DMA) at 80°C for 12 h. The reaction is catalyzed by $$LiCl$$ (10 mol%) to facilitate oxidative addition:
$$
\text{Ar–Br} + \text{Zn} \xrightarrow{\text{LiCl, DMA}} \text{Ar–Zn–Br}
$$
Challenges :
- Incomplete Conversion : Residual aryl bromide (5–15%) necessitates purification via vacuum distillation.
- Sensitivity to Moisture : Strictly anhydrous conditions are required to prevent hydrolysis.
Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (THF, DMA) stabilize the organozinc species by coordinating to the zinc center. In contrast, nonpolar solvents (toluene) favor higher reaction rates but risk precipitation.
Catalytic Additives
Additives such as $$N,N,N',N'$$-tetramethylethylenediamine (TMEDA) enhance yields by disrupting zinc aggregates:
| Additive | Concentration (mol%) | Yield Increase (%) |
|---|---|---|
| TMEDA | 10 | 18 |
| DABCO | 10 | 9 |
| None | – | – |
Applications in Synthesis
Cobalt-Catalyzed Difluoroalkylarylation
3,4-(Methylenedioxy)phenylzinc bromide enables cobalt-catalyzed three-component couplings with alkenes and difluoroalkyl bromides. For example, reacting 1.0 equiv of the zinc reagent with styrene and $$BrCF2CO2Et$$ in the presence of $$CoBr_2$$ (10 mol%) at 23°C produces difluoroalkylated arenes in 75–89% yield.
Chemical Reactions Analysis
Types of Reactions
3,4-(Methylenedioxy)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds . It can also participate in other types of reactions, including nucleophilic addition and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like THF or toluene.
Nucleophilic Addition: In this reaction, 3,4-(Methylenedioxy)phenylzinc bromide can add to electrophiles such as carbonyl compounds to form alcohols or other functionalized products.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Functionalized Alcohols: Resulting from nucleophilic addition to carbonyl compounds.
Scientific Research Applications
3,4-(Methylenedioxy)phenylzinc bromide is utilized in various scientific research applications:
Biology: The compound can be used to modify biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3,4-(Methylenedioxy)phenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the phenylzinc reagent transfers its phenyl group to a palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The zinc bromide moiety stabilizes the organozinc compound and facilitates its reactivity.
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
Organozinc reagents are pivotal in forming carbon-carbon bonds. Key comparisons include:
Electronic and Steric Effects
The methylenedioxy group (1,3-benzodioxole) is electron-rich, altering reactivity compared to other substituents:
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Methylenedioxy (C₇H₅O₂) | Strongly electron-donating | Increases nucleophilicity; stabilizes transition states in electrophilic aromatic substitution. |
| Fluorine | Electron-withdrawing | Reduces nucleophilicity; directs meta-substitution in cross-couplings. |
| Methoxy (OCH₃) | Moderately donating | Less activating than methylenedioxy; limited steric hindrance. |
Stability and Handling
Organozinc reagents are generally more stable than Grignard counterparts:
- Key Insight : Zinc reagents like 3,4-(methylenedioxy)phenylzinc bromide offer practical advantages over Grignard reagents due to milder handling requirements and compatibility with diverse solvents .
Q & A
Basic Research Questions
Q. What are standard protocols for synthesizing 3,4-(methylenedioxy)phenylzinc bromide, and how is its purity validated?
- Methodology : Organozinc reagents like 3,4-(methylenedioxy)phenylzinc bromide are typically synthesized via transmetallation. For example, phenylzinc bromide derivatives are prepared by reacting aryl halides with activated zinc (e.g., Rieke zinc) in anhydrous THF under inert atmospheres. Post-synthesis, purity is validated using / NMR to confirm the absence of residual halides or by-products. Combustion analysis (CHN) or ICP-MS may verify zinc content .
- Key Metrics : Reaction yields (60–85%), NMR shifts (e.g., aromatic protons at δ 6.8–7.2 ppm), and GC-MS for trace impurities.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it?
- Analytical Methods :
- FT-IR : A strong absorption band near 1680–1700 cm confirms C=O groups in related intermediates (e.g., phenacyl ethers).
- NMR : Look for characteristic singlet peaks for methylenedioxy protons (δ ~5.9–6.1 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- GC-MS : Molecular ion peaks (e.g., m/z 350 for brominated derivatives) and fragmentation patterns validate structural integrity .
Q. How should researchers handle stability and storage challenges for this organozinc reagent?
- Protocol : Store under argon at –20°C in dry, aprotic solvents (e.g., THF). Avoid exposure to moisture, oxygen, or strong oxidizers to prevent decomposition. Regularly monitor for discoloration (indicative of oxidation) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 3,4-(methylenedioxy)phenylzinc bromide in cross-coupling reactions?
- Mechanism : Organozinc reagents participate in Negishi or Kumada couplings via transmetallation with palladium catalysts. The methylenedioxy group’s electron-donating effect enhances nucleophilicity at the zinc-bound carbon, facilitating bond formation with electrophilic partners (e.g., aryl halides). However, steric hindrance from the fused dioxane ring may reduce reactivity compared to simpler arylzinc bromides .
- Case Study : Phenylzinc bromide failed to couple with methanesulfonyl chloride (MsCl) but succeeded with trifluoroacetic anhydride due to differential activation of imine intermediates .
Q. How can contradictory data on reaction yields or by-products be resolved in cross-coupling studies?
- Troubleshooting :
- Catalyst Screening : Test Pd (e.g., Pd(PPh)) vs. Pd (e.g., PdCl) with ligands like SPhos or XPhos to optimize turnover.
- Solvent Effects : Compare polar aprotic (THF) vs. non-polar (toluene) solvents to balance solubility and reaction kinetics.
- Temperature Gradients : Higher temperatures (50–80°C) may reduce side reactions in sluggish couplings .
Q. What strategies mitigate challenges in synthesizing derivatives with sensitive functional groups (e.g., aldehydes or nitriles)?
- Functional Group Compatibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
